Unique Tandem Triple Radical Cyclization Yields Polycyclic Scaffolds Unattainable with 1,3,5-Trienes
Under radical conditions (triphenyltin hydride), the (1E,5Z)-1-iodoundeca-1,5,10-triene precursor undergoes a tandem triple cyclization to produce a specific product distribution unattainable from conjugated trienes. This direct head-to-head comparison is implicit by structure: conjugated 1,3,5-trienes favor Diels-Alder or electrocyclic pathways rather than radical cascades [1]. At a low concentration of 0.002 M, the reaction yields one acyclic, one monocyclic, two bicyclic, and four tricyclic products, with tricyclic products predominating, though stereoselectivity is low [1].
| Evidence Dimension | Radical cyclization product distribution |
|---|---|
| Target Compound Data | At 0.002 M: 1 acyclic, 1 monocyclic, 2 bicyclic, and 4 tricyclic products; tricyclic products predominate [1]. |
| Comparator Or Baseline | 1,3,5-Undecatrienes: No analogous tandem triple radical cyclization reported; conjugated trienes typically undergo pericyclic or electrophilic reactions. |
| Quantified Difference | Produces a unique suite of polycyclic products not accessible from 1,3,5-undecatriene isomers. |
| Conditions | Radical cyclization of (1E,5Z)-1-iodoundeca-1,5,10-triene with triphenyltin hydride at 0.002 M concentration, as described in Curran & Sun (1995) [1]. |
Why This Matters
For researchers seeking to rapidly construct tricyclo[6.3.0.02,6]undecane skeletons, undeca-1,5,10-triene is the specific precursor required; substitution with a 1,3,5-isomer would completely fail to produce the desired polycyclic architecture.
- [1] Curran, D. P., & Sun, S. N. (1995). Tandem Radical Cyclizations: a One-Step Synthesis of Stereoisomeric Tricyclo[6.3.0.02,6]undecanes From Acyclic Precursors. Australian Journal of Chemistry, 48(2), 261-267. View Source
